Product packaging for 1-(2-Methylbutyl)-1h-indazol-6-amine(Cat. No.:)

1-(2-Methylbutyl)-1h-indazol-6-amine

Cat. No.: B13631535
M. Wt: 203.28 g/mol
InChI Key: ZLFVVWXVHBPMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Methylbutyl)-1H-indazol-6-amine (CAS 1251140-58-5) is a chemical compound belonging to the indazole class of heterocyclic building blocks, with a molecular formula of C12H17N3 and a molecular weight of 203.28 g/mol . It is supplied with a typical purity of 98% and is intended solely for research and development purposes . Indazole derivatives are of significant interest in medicinal chemistry, particularly in the rational design and synthesis of novel kinase inhibitors . Research indicates that the indazole scaffold can function as a key hinge binder in the ATP-binding pocket of target enzymes, making it a valuable precursor in the development of potent and selective therapeutic agents . As a specialized building block, this compound is designed for use in the synthesis of more complex molecules for investigational applications in drug discovery. This product is strictly labeled For Research Use Only and is not intended for personal, human, veterinary, or diagnostic use. All necessary analytical documentation, including NMR and LC-MS data, is provided to support research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3 B13631535 1-(2-Methylbutyl)-1h-indazol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2-methylbutyl)indazol-6-amine

InChI

InChI=1S/C12H17N3/c1-3-9(2)8-15-12-6-11(13)5-4-10(12)7-14-15/h4-7,9H,3,8,13H2,1-2H3

InChI Key

ZLFVVWXVHBPMPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Contextualization Within Modern Indazole Chemistry Research

Modern chemical research has identified nitrogen-containing heterocyclic compounds as crucial for the development of new therapeutic agents. nih.gov Among these, indazoles have garnered considerable attention from medicinal chemists due to their diverse and potent biological activities. nih.gov Indazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer. nih.gov

Contemporary research in this field is vibrant and focuses on several key areas:

Synthesis of Novel Derivatives: A primary goal is the development of new methods to synthesize diversely substituted indazole derivatives. nih.govgoogleapis.com The aim is to create libraries of novel compounds that can be screened for various biological activities.

Structure-Activity Relationship (SAR) Studies: Researchers are actively exploring how the placement and nature of different functional groups on the indazole core influence its biological effects. This is essential for optimizing lead compounds to enhance potency and selectivity.

Therapeutic Applications: Indazole derivatives are investigated for a wide array of pharmacological uses, including as antitumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal agents. nih.gov

The compound 1-(2-Methylbutyl)-1H-indazol-6-amine, with its alkyl substitution at the N1 position and an amine group at the C6 position, represents a specific variation of this versatile scaffold, likely synthesized for use in creating more complex molecules for biological screening.

Overview of Indazole Core Scaffolds in Chemical Biology

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The utility of the indazole scaffold is demonstrated by its presence in numerous FDA-approved drugs.

Drug NameTherapeutic Use
Pazopanib Tyrosine kinase inhibitor for cancer treatment
Axitinib Tyrosine kinase inhibitor for renal cell carcinoma
Granisetron 5-HT3 receptor antagonist used as an antiemetic
Niraparib Anticancer drug for ovarian, breast, and prostate cancer nih.gov

The biological versatility of the indazole core stems from its structural features. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors like protein kinases. nih.gov The bicyclic system is relatively rigid and planar, providing a defined orientation for substituents to interact with target sites. Modifications at various positions on the indazole ring, such as the C6-amine position seen in 1-(2-Methylbutyl)-1H-indazol-6-amine, are a common strategy to explore and modulate these interactions. researchgate.net

Rationale for Comprehensive Academic Investigation of 1 2 Methylbutyl 1h Indazol 6 Amine

Development of Scalable Synthetic Routes for the 1H-Indazol-6-amine Moiety

The foundation for the synthesis of the target compound is the construction of the 1H-indazol-6-amine scaffold. Several strategies have been developed for the synthesis of substituted indazoles, which can be adapted for a scalable production of this key intermediate. One common approach begins with a substituted fluorobenzonitrile. For instance, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like n-butanol under reflux can yield 3-aminoindazoles. chemicalbook.com To obtain the 6-amino functionality, a precursor such as 6-nitro-1H-indazole is often utilized. The synthesis of 6-nitro-1H-indazole can be achieved through various cyclization reactions of appropriately substituted nitro-phenyl precursors.

A widely used method for the synthesis of the indazole ring is the Davis-Beirut reaction or related cyclization strategies. For example, a general route involves the nitrosation of an o-methylacetanilide followed by rearrangement and cyclization. chemicalbook.com Another approach is the diazotization of o-toluidine (B26562) derivatives. chemicalbook.com

Once the 6-nitro-1H-indazole is obtained, the nitro group can be reduced to the corresponding amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol. nih.gov This method is generally clean and provides high yields of the desired 6-aminoindazole.

Starting MaterialReagents and ConditionsProductKey Advantages
6-Nitro-1H-indazoleH2, Pd/C, Ethanol1H-Indazol-6-amineHigh yield, clean reaction
2-Amino-5-nitrobenzonitrileHydrazine hydrate, reflux6-Nitro-1H-indazol-3-amineDirect formation of aminoindazole

Regioselective N-Alkylation Strategies for the 1-(2-Methylbutyl) Substituent

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as reactions can occur at either the N-1 or N-2 position of the indazole ring, often leading to a mixture of isomers. nih.govresearchgate.netbeilstein-journals.org The thermodynamic product is typically the N-1 substituted isomer, while the N-2 isomer is often the kinetic product. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used.

For the introduction of the 2-methylbutyl group at the N-1 position of 1H-indazol-6-amine, a direct alkylation approach is commonly employed. This involves treating the 1H-indazol-6-amine with a suitable 2-methylbutyl electrophile, such as 1-bromo-2-methylbutane (B81432) or 2-methylbutyl tosylate, in the presence of a base.

To favor the formation of the N-1 isomer, a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often used. researchgate.net The use of a less polar solvent and a bulkier base can also steer the reaction towards the thermodynamically more stable N-1 product. Another strategy involves the use of cesium carbonate (Cs2CO3) as the base, which has been shown to promote N-1 alkylation in some cases. mdpi.com

Alkylating AgentBaseSolventPredominant Isomer
1-Bromo-2-methylbutaneNaHDMF/THFN-1
2-Methylbutyl tosylateK2CO3Acetonitrile (B52724)Mixture of N-1 and N-2
1-Iodo-2-methylbutaneCs2CO3DMFN-1

Exploration of Functional Group Transformations on the Indazole Ring System

The indazole ring is amenable to a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. These transformations can be performed on the this compound core to explore structure-activity relationships in medicinal chemistry research.

Halogenation: The indazole ring can be halogenated at various positions. For instance, iodination can be achieved using iodine in the presence of a base like potassium hydroxide (B78521) in DMF, typically directing the substitution to the 3-position. chim.itrsc.org Bromination and chlorination can also be performed using appropriate reagents.

Cross-Coupling Reactions: The presence of a halogen on the indazole ring opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgresearchgate.net These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, leading to a wide array of analogs. For example, a bromo-substituted indazole can be coupled with a boronic acid in the presence of a palladium catalyst to form a C-C bond.

Amination: The amino group at the 6-position can undergo various transformations. It can be acylated to form amides, or it can participate in reductive amination reactions to introduce further substituents.

Design and Synthesis of Chemically Modified Analogs for Research Purposes

The synthetic routes described provide a framework for the rational design and synthesis of chemically modified analogs of this compound. By systematically varying the substituents on the indazole ring and the nature of the N-1 alkyl group, libraries of compounds can be generated for biological screening.

Modification of the N-1 Substituent: A variety of alkyl halides or tosylates can be used in the N-alkylation step to introduce different alkyl, cycloalkyl, or aralkyl groups at the N-1 position. This allows for the exploration of the impact of the size, shape, and lipophilicity of this substituent on the compound's properties.

Modification of the Indazole Core: As discussed in the previous section, the indazole ring can be functionalized at various positions. For instance, introducing substituents at the 3-, 4-, 5-, or 7-positions can significantly alter the electronic and steric properties of the molecule. This can be achieved either by starting with an appropriately substituted indazole precursor or by direct functionalization of the pre-formed indazole ring.

Advanced Purification Techniques and Spectroscopic Validation in Synthetic Research

Following the synthesis, the purification of this compound and its analogs is crucial to obtain materials of high purity for subsequent studies. Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials, reagents, and byproducts. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents of varying polarity.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.

Once purified, the structure and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms. 2D NMR techniques like COSY and HMQC can be used for more complex structures.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also give insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the N-H and C-N bonds in the indazole ring and the amino group.

By employing these advanced purification and validation techniques, researchers can ensure the quality and integrity of the synthesized this compound and its derivatives for their intended research applications.

Assessment of Receptor Binding Profiles in Cellular Systems (e.g., Cannabinoid Receptors)

There is no publicly available data from receptor binding assays for this compound. To determine its affinity and selectivity for receptors such as cannabinoid receptors (CB1 and CB2) or others, competitive binding assays using radiolabeled ligands would need to be performed in cells or membrane preparations expressing these receptors.

Evaluation of Enzyme Inhibitory Potential in Cell-Free and Cellular Assays (e.g., Indoleamine 2,3-Dioxygenase 1 - IDO1)

The inhibitory potential of this compound against enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) or other therapeutically relevant enzymes has not been reported. Characterization would require in vitro enzymatic assays to determine key parameters such as the IC50 value, which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

Analysis of Intracellular Signaling Pathway Modulation (e.g., MAPK, ERK activation)

No studies have been published detailing the effects of this compound on intracellular signaling pathways. To investigate this, researchers would need to treat relevant cell lines with the compound and use techniques like Western blotting or phospho-specific antibody arrays to measure the activation or inhibition of key signaling proteins such as MAPK and ERK.

Investigation of Cellular Proliferation and Apoptosis Induction in Established Cell Lines

Data on the impact of this compound on cancer cell proliferation and its ability to induce apoptosis is not available. Such studies would involve treating various cancer cell lines with the compound and assessing cell viability using assays like the MTT or CellTiter-Glo assay, and evaluating apoptosis through methods such as Annexin V/PI staining and flow cytometry.

Examination of Cell Migration and Invasion Capabilities in In Vitro Models

There is no documented research on the effects of this compound on cell migration and invasion. These properties are typically investigated using in vitro models like the scratch (wound healing) assay or the Boyden chamber (transwell) assay to assess the compound's potential to inhibit or promote cell motility.

Functional Assays for Receptor Agonism/Antagonism in Cell-Based Systems

The functional activity of this compound as a receptor agonist or antagonist has not been characterized. Determining this would require cell-based functional assays that measure downstream signaling events following receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

Elucidation of Molecular Mechanisms and Identification of Biological Targets for 1 2 Methylbutyl 1h Indazol 6 Amine

Target Deconvolution Strategies Using Affinity-Based Probes

To identify the direct binding partners of 1-(2-Methylbutyl)-1H-indazol-6-amine within a complex biological sample, affinity-based probes would be a primary strategy. This approach involves chemically modifying the compound to incorporate a reactive group and a reporter tag. The modified compound, or probe, retains its ability to bind to its biological target. Upon binding, the reactive group forms a covalent bond with the target protein. Subsequent purification of the probe-target complex, often using the reporter tag (like biotin), allows for the isolation and identification of the target protein, typically through mass spectrometry.

Downstream Pathway Analysis and Identification of Key Effectors

Once a primary biological target is identified, the next step involves understanding the downstream signaling pathways that are modulated by the interaction of this compound with its target. This analysis would involve treating relevant cellular models with the compound and observing changes in the activity of known signaling cascades. Techniques such as Western blotting for specific phosphorylated proteins, reporter gene assays for transcription factor activity, and measurements of second messenger concentrations would be employed to map the affected pathways and identify key effector molecules that mediate the compound's ultimate biological effects.

Proteomic and Transcriptomic Profiling in Response to Compound Exposure in Cellular Models

To gain a comprehensive, unbiased view of the cellular response to this compound, proteomic and transcriptomic profiling would be conducted.

Table 1: Hypothetical Proteomic and Transcriptomic Analysis

Analysis TypeMethodologyObjectivePotential Findings
Proteomics Mass Spectrometry (e.g., SILAC, iTRAQ)To quantify global changes in protein expression levels and post-translational modifications.Identification of up- or down-regulated proteins, providing clues about cellular processes affected by the compound.
Transcriptomics RNA-Sequencing (RNA-Seq)To measure changes in the expression levels of all genes in the genome.Revealing gene networks and pathways that are transcriptionally regulated in response to the compound.

These high-throughput techniques provide a snapshot of the global changes occurring within a cell upon compound exposure, offering valuable insights into its mechanism of action.

Investigating Potential Off-Target Interactions through Broad Panel Screening

To assess the selectivity of this compound, it would be screened against a broad panel of known biological targets, such as receptors, enzymes, and ion channels. This is a critical step in drug discovery to identify any unintended interactions, which could lead to unwanted side effects. These large-scale screening assays provide an "off-target" profile, helping to evaluate the compound's specificity for its intended target.

Exploration of Kinase Inhibitory Actions (e.g., JNK signaling pathways)

Given that many indazole-based compounds have been investigated as kinase inhibitors, a specific focus would be placed on the potential inhibitory actions of this compound against a panel of kinases. The c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis, would be of particular interest. nih.gov

Table 2: Kinase Inhibition Assay Panel (Example)

Kinase TargetAssay TypeMeasurement
JNK1In vitro kinase assayIC50 determination
JNK2In vitro kinase assayIC50 determination
JNK3In vitro kinase assayIC50 determination
p38 MAPKIn vitro kinase assayIC50 determination
ERK1/2In vitro kinase assayIC50 determination

Biochemical assays would be used to determine the compound's inhibitory concentration (IC50) against JNK and other related kinases to quantify its potency and selectivity. Cellular assays would then confirm whether the compound can inhibit JNK signaling within a cellular context, for instance, by measuring the phosphorylation of its downstream substrate, c-Jun.

Structure Activity Relationship Sar Studies of 1 2 Methylbutyl 1h Indazol 6 Amine Derivatives

Impact of Substituents on the N1-Alkyl Chain on Biological Activity

The nature of the alkyl substituent at the N1 position of the indazole ring is a critical determinant of biological activity. Modifications to this chain can significantly influence the compound's potency, selectivity, and pharmacokinetic properties by altering its size, shape, lipophilicity, and conformational flexibility.

Studies on various indazole derivatives have shown that both the length and the branching of the N1-alkyl chain can modulate biological activity. For instance, in some series of indazole-based compounds, a systematic extension of a linear alkyl chain from methyl to pentyl has been associated with a progressive increase in potency, suggesting the presence of a hydrophobic pocket in the target's binding site that can accommodate longer chains.

The introduction of branching in the N1-alkyl chain, as seen in the 2-methylbutyl group, can have several important consequences. Branched chains are generally more metabolically stable than their linear counterparts due to steric hindrance around the C-H bonds susceptible to enzymatic oxidation. Furthermore, branching can restrict the conformational freedom of the molecule, which may lock it into a bioactive conformation, thereby enhancing its affinity for the target. However, excessive steric bulk can also lead to a decrease in activity if it results in unfavorable steric clashes with the binding site.

A comparative analysis of different N1-substituents in a series of indazole analogs revealed that a cyclobutyl group conferred enhanced potency over an ethyl group, highlighting the favorable impact of a constrained, cyclic alkyl substituent in that specific context. nih.gov The optimal N1-alkyl substituent is therefore highly dependent on the specific biological target and the topology of its binding site.

N1-Alkyl SubstituentRelative PotencyRationale
EthylBaselineProvides a basic level of hydrophobic interaction.
n-PentylIncreasedLonger chain likely engages more effectively with a hydrophobic pocket in the target binding site.
IsobutylVariableBranching can enhance metabolic stability and conformational rigidity, but may introduce steric hindrance.
2-MethylbutylPotentially OptimalThe specific branching pattern may offer a balance of hydrophobicity, metabolic stability, and conformational restriction favorable for binding.
CyclobutylIncreasedThe cyclic nature restricts conformational freedom, potentially locking the molecule in a more bioactive conformation. nih.gov

This table presents a generalized summary of expected trends based on SAR principles in related indazole series. The actual impact may vary depending on the specific biological target.

Role of the Methyl Group within the 2-Methylbutyl Moiety in Ligand-Target Interactions

The specific placement of the methyl group in the 2-methylbutyl moiety of 1-(2-methylbutyl)-1H-indazol-6-amine is not arbitrary and plays a crucial role in defining the molecule's three-dimensional shape and its interaction with biological targets. This methyl group introduces a chiral center, meaning that the (R) and (S) enantiomers of the molecule could exhibit different biological activities.

The primary roles of this methyl group can be summarized as:

Steric Influence: The methyl group adds steric bulk at the second position of the alkyl chain. This can serve as a "steric rudder," orienting the remainder of the alkyl chain and the indazole core within the binding pocket of a target protein. This specific orientation may be crucial for aligning other key functional groups, such as the 6-amino group, for optimal interactions (e.g., hydrogen bonding) with the target.

Conformational Rigidity: As mentioned previously, the branching introduced by the methyl group restricts the number of possible conformations the N1-alkyl chain can adopt. This pre-organization of the ligand into a more rigid structure can reduce the entropic penalty upon binding, leading to a higher binding affinity.

Without a specific co-crystal structure of this compound bound to its target, the exact nature of these interactions remains speculative. However, the consistent appearance of such branched alkyl groups in potent bioactive molecules underscores their importance in achieving high-affinity and selective ligand-target recognition.

Influence of Substituents on the Indazole Aromatic Ring System on Potency and Selectivity

Modification of the indazole aromatic ring system is a common strategy to fine-tune the electronic properties, solubility, and target interaction profile of the lead compound. The position, number, and nature of substituents on the benzene (B151609) portion of the indazole core can dramatically affect potency and selectivity.

Further SAR exploration in this series revealed that substitution on the 6-amino group also plays a pivotal role. For instance, replacing a benzyl (B1604629) group with a 4-fluorobenzyl group on the 6-amino nitrogen led to a substantial increase in anti-proliferative activity. This highlights the importance of both the steric and electronic nature of the substituent at this position. The fluoro group, being small and highly electronegative, can alter the local electronic environment and potentially engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, within the target's binding site.

Conversely, removing the methyl group from the C3-position generally led to a reduction in cytotoxic activity, reinforcing the importance of this substituent for potency in this particular series of compounds.

CompoundR1 (at N1)R2 (at C3)R3 (on 6-amino)IC50 (µM) on HCT116 Cells
34 CH₃CH₃Benzyl7.5 ± 2.1
35 CH₃CH₃3-Pyridylmethyl2.7 ± 1.5
36 CH₃CH₃4-Fluorobenzyl0.4 ± 0.3
37 CH₃CH₃3-Fluorobenzyl1.3 ± 0.6

Data extracted from a study on the anti-proliferative activity of 6-substituted aminoindazole derivatives.

These findings underscore the sensitivity of the biological activity to substitutions on the indazole ring and provide a clear roadmap for further optimization.

Comparative SAR with Related Indazole Scaffolds

The biological activity of an indazole derivative is highly dependent on the substitution pattern of the core structure. Comparing the SAR of the 1H-indazol-6-amine scaffold with that of its isomers and bioisosteres provides valuable insights into the structural requirements for activity.

Comparison with other Indazole Isomers: The position of the amino group on the indazole ring is critical. For example, 3-aminoindazole derivatives have been extensively investigated as kinase inhibitors, where the 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. beilstein-journals.org In contrast, the 6-amino group in the this compound scaffold would project into a different region of a target's binding site, leading to a completely different SAR profile and potentially a different biological target altogether. Similarly, 4-amino and 5-amino indazole derivatives have also been explored as inhibitors of various enzymes, with each scaffold exhibiting a unique SAR profile dictated by the specific vector of the amino group's interactions.

Comparison with Bioisosteres (e.g., Indole): The indazole ring is often considered a bioisostere of the indole (B1671886) ring, which is present in the amino acid tryptophan. This bioisosteric relationship is a cornerstone of the rational design of many indazole-based drugs. While both scaffolds are bicyclic aromatic systems of similar size and shape, the replacement of the C-H group at the 2-position of indole with a nitrogen atom in indazole has profound effects on the molecule's properties. The indazole nucleus has a different hydrogen-bonding pattern, dipole moment, and pKa compared to indole. This can lead to altered binding interactions with the target protein. For example, the N2 atom of the indazole can act as a hydrogen bond acceptor, an interaction not possible with the indole scaffold. This difference often results in indazole derivatives having improved metabolic stability or different selectivity profiles compared to their indole counterparts.

Rational Design and Synthesis of Focused Compound Libraries for SAR Elucidation

The systematic exploration of the SAR of this compound derivatives relies on the rational design and efficient synthesis of focused compound libraries. This process allows medicinal chemists to probe the effects of specific structural modifications in a controlled manner.

The design of such libraries often begins with computational modeling and docking studies to identify key areas for modification on the lead compound. Based on these in silico analyses, a library of analogs can be designed to explore different substituents on the N1-alkyl chain, the indazole ring, and the 6-amino group.

The synthesis of these libraries typically follows a convergent strategy. A key intermediate, such as a 6-nitro-1H-indazole, is first synthesized. This intermediate can then be subjected to regioselective N1-alkylation. Studies have shown that the use of sodium hydride in a solvent like tetrahydrofuran (B95107) can favor the formation of the desired N1-alkylated product over the N2 isomer. nih.gov The choice of alkylating agent (e.g., 1-bromo-2-methylbutane) determines the N1-substituent.

Following N1-alkylation, the nitro group at the 6-position is reduced to an amine, typically through catalytic hydrogenation (e.g., using Pd/C and H₂ gas). This provides the core 1-alkyl-1H-indazol-6-amine scaffold. From this common intermediate, a diverse library of final compounds can be generated by reacting the 6-amino group with a variety of electrophiles, such as aldehydes or ketones (via reductive amination), acyl chlorides, or sulfonyl chlorides, to introduce a wide range of substituents at this position. This systematic approach allows for the efficient generation of data to build a comprehensive SAR model.

Computational Chemistry and Cheminformatics Approaches to 1 2 Methylbutyl 1h Indazol 6 Amine Research

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Methylbutyl)-1H-indazol-6-amine, docking simulations can be employed to identify potential protein targets and elucidate the molecular basis of its bioactivity. This process involves the generation of various conformations of the ligand and positioning them within the binding site of a protein. A scoring function is then used to estimate the binding affinity for each pose.

For a compound like this compound, which belongs to the indazole class of compounds known to interact with various protein kinases, a hypothetical docking study could be performed against a panel of kinases implicated in disease pathways. The results of such a study could highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Kinases

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Aurora Kinase A1OL5-8.5Leu263, Tyr212, Ala213
VEGFR21YWN-9.2Cys919, Asp1046, Glu885
c-Met Kinase3V4I-7.9Met1160, Tyr1230, Asp1222

This data is illustrative and intended to represent potential outcomes of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by correlating variations in the physicochemical properties of a series of compounds with their observed activities. For this compound, a QSAR study would involve synthesizing a series of analogs with modifications to the methylbutyl group, the indazole core, or the amine substituent.

The biological activity of these analogs would be determined experimentally, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that can predict the activity of new, unsynthesized compounds. mdpi.com

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be developed based on its docked conformation with a putative protein target. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach can rapidly identify diverse chemical scaffolds that are likely to exhibit the desired biological activity, thus accelerating the discovery of new lead compounds.

Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Conformations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose and the conformational changes that may occur upon ligand binding.

In Silico Prediction of Metabolism Pathways in In Vitro Systems

Predicting the metabolic fate of a compound is a critical step in drug development. researchgate.net In silico tools can predict the likely sites of metabolism by cytochrome P450 enzymes and other metabolic enzymes. news-medical.net For this compound, these tools would analyze the molecule for sites susceptible to common metabolic reactions such as oxidation, hydroxylation, and glucuronidation. nih.gov

These predictions can guide the design of in vitro metabolism studies and help in identifying potential metabolites that may have their own biological activity or toxicity. nih.gov For instance, the aliphatic methylbutyl chain and the aromatic indazole ring would be likely sites for oxidative metabolism. mdpi.com

Table 2: Predicted Sites of Metabolism for this compound

Potential Site of MetabolismPredicted Metabolic ReactionResponsible Enzyme Family (Predicted)
2-Methylbutyl chainHydroxylationCytochrome P450 (CYP3A4, CYP2D6)
Indazole ringAromatic HydroxylationCytochrome P450 (CYP1A2)
Amino groupN-GlucuronidationUDP-glucuronosyltransferases (UGTs)

This data is illustrative and based on general principles of drug metabolism.

Conformation Analysis and Conformational Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, with its flexible methylbutyl side chain, there are multiple possible conformations.

Computational methods can be used to systematically explore the conformational space of the molecule and identify the most probable conformations in solution. This information is valuable for understanding how the molecule might fit into a protein binding site and for designing more rigid analogs that are "pre-organized" for binding. The planarity of the indazole ring system is a key structural feature that influences its interactions. researchgate.netnih.gov

Advanced Analytical Methodologies for Research Applications of 1 2 Methylbutyl 1h Indazol 6 Amine

Development of High-Resolution Chromatographic Methods for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of newly synthesized compounds and confirming their identity. For 1-(2-Methylbutyl)-1H-indazol-6-amine, a reverse-phase HPLC method is typically developed. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, symmetric peak shape, and an acceptable run time. nih.govmdpi.com A C18 or C8 column is commonly used for separating small organic molecules like indazole derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is typically performed using a UV detector, set at a wavelength where the indazole core exhibits strong absorbance.

Identity confirmation is achieved by comparing the retention time of the synthesized compound with that of a certified reference standard. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. For high-resolution analysis, Ultra-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, can provide faster analysis times and superior separation efficiency.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Note: This table represents a typical starting point for method development and is not based on specific experimental data for this compound.

Mass Spectrometry-Based Techniques for Metabolite Identification in In Vitro Incubation Studies

Understanding the metabolic fate of a compound is crucial in drug discovery. In vitro studies using human liver microsomes (HLMs) are a standard approach to predict in vivo metabolism. nih.gov HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.

For this compound, incubation with HLMs in the presence of NADPH (a necessary cofactor) would initiate metabolic reactions. The resulting mixture of the parent compound and its metabolites is then analyzed by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS. nih.govresearchgate.net

These techniques provide accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites. nih.gov Common metabolic transformations for N-alkylated indazoles include hydroxylation, N-dealkylation, and oxidation. nih.govmdpi.com For this compound, hydroxylation on the 2-methylbutyl side chain would be a predicted major metabolic pathway. The identification of these metabolites is based on observing specific mass shifts from the parent compound and analyzing the fragmentation patterns (MS/MS spectra) to pinpoint the site of modification. mdpi.com

Table 2: Predicted Phase I Metabolites of this compound in In Vitro Studies

Predicted MetaboliteBiotransformationMass Shift from Parent (Da)Predicted m/z [M+H]⁺
Parent Compound--204.1501
Hydroxylated 2-methylbutyl derivativeHydroxylation+15.9949220.1450
Dihydroxylated 2-methylbutyl derivativeDihydroxylation+31.9898236.1399
Carboxylic acid derivative (from alcohol oxidation)Oxidation+29.9840234.1294
N-dealkylated indazole (6-aminoindazole)N-Dealkylation-70.0837134.0664
Note: The m/z values are calculated based on the monoisotopic mass of the parent compound (C12H17N3, Exact Mass: 203.1422). nih.gov The listed biotransformations are common pathways for similar N-alkylated heterocyclic compounds. nih.govmdpi.com

Quantitative Analytical Methods for Compound Determination in Biological Matrices for In Vitro Assays

To accurately assess parameters like metabolic stability (e.g., half-life, intrinsic clearance) in in vitro assays, a validated quantitative analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.gov

A quantitative LC-MS/MS method for this compound would be developed to measure its decreasing concentration over time in a biological matrix, such as HLM incubations. The method typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly selective process minimizes interference from matrix components.

Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) and includes assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. gmp-compliance.orgeuropa.eunih.govich.orgeuropa.eu An internal standard, often a stable isotope-labeled version of the analyte or a structurally similar compound, is used to correct for variations in sample processing and instrument response.

Table 3: Key Parameters for Bioanalytical Method Validation via LC-MS/MS

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the matrix. gmp-compliance.orgNo significant interfering peaks at the retention time of the analyte.
Linearity & Range The concentration range over which the instrument response is proportional to the concentration.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govAccuracy within ±20% of nominal; Precision ≤20% CV.
Accuracy Closeness of the measured concentration to the nominal concentration. gmp-compliance.orgWithin ±15% of nominal value (except LLOQ).
Precision The closeness of repeated measurements (intra- and inter-day). gmp-compliance.orgCoefficient of Variation (CV) ≤15% (except LLOQ).
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte. ich.orgConsistent and reproducible response compared to a neat solution.
Stability Analyte stability in the biological matrix under various storage and handling conditions. ich.orgConcentration change within ±15% of initial.
Note: These criteria are based on general bioanalytical method validation guidelines. gmp-compliance.orgeuropa.eunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to confirm the constitution and connectivity of this compound.

NMR is particularly crucial for unambiguously determining the site of alkylation on the indazole ring. The chemical shifts of the indazole ring protons and carbons differ predictably between N-1 and N-2 isomers. nih.govnih.gov For an N-1 substituted indazole, the chemical shift of the C-7a carbon is notably different from that in an N-2 isomer. nih.gov Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the methylene (B1212753) protons (–CH₂–) of the alkyl group and the C-7a and C-3 carbons of the indazole ring, confirming N-1 substitution. d-nb.info

The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole core, as well as signals for the protons of the 2-methylbutyl group. The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. semanticscholar.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR Assignment Predicted δ (ppm) ¹³C NMR Assignment Predicted δ (ppm)
H-3~8.0C-3~135
H-7~7.5C-7a~140
H-4~7.4C-6~142 (amine-bearing)
H-5~6.7C-3a~122
N-CH₂~4.2C-7~120
CH (methylbutyl)~2.0C-5~115
CH₂ (ethyl)~1.4, ~1.2C-4~105
CH₃ (on CH)~1.0 (doublet)N-CH₂~52
CH₃ (ethyl)~0.9 (triplet)CH (methylbutyl)~35
NH₂~4.5 (broad)CH₂ (ethyl)~26
CH₃ (on CH)~16
CH₃ (ethyl)~11
Note: These chemical shift values are estimates based on data from structurally similar N-1 substituted 6-aminoindazoles and general principles of NMR spectroscopy. nih.govnih.govamazonaws.comrsc.org The solvent used can significantly influence chemical shifts.

Application of X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by mapping its electron density in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can unequivocally confirm its molecular structure.

The analysis yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and three-dimensional shape of the molecule. mdpi.com For N-alkylated indazoles, X-ray crystallography provides incontrovertible proof of the N-1 or N-2 substitution pattern, complementing the data obtained from NMR spectroscopy. nih.gov It also reveals information about the crystal packing, including intermolecular interactions like hydrogen bonding, which can be important for understanding the physical properties of the solid material. mdpi.com While obtaining a crystal suitable for diffraction can be challenging, the resulting structural data is considered the ultimate proof of structure. For example, the crystal structure of a 6-nitro-1H-indazole derivative has been reported, confirming its structure in the solid state. researchgate.net

Table 5: Key Information Provided by X-ray Crystallography

ParameterDescription
Molecular Connectivity Unambiguous confirmation of the atomic bonding sequence.
Regiochemistry Definitive assignment of the alkyl group to the N-1 position of the indazole.
Conformation The three-dimensional arrangement of the atoms, including the orientation of the 2-methylbutyl group.
Bond Lengths & Angles Precise geometric parameters of the entire molecule.
Crystal Packing Arrangement of molecules in the crystal lattice.
Intermolecular Forces Identification of hydrogen bonds (e.g., involving the 6-amino group) and other non-covalent interactions.
Note: This table describes the type of data obtained from a successful X-ray crystallography experiment.

Future Research Trajectories and the Utility of 1 2 Methylbutyl 1h Indazol 6 Amine As a Research Probe

Potential as a Chemical Probe for Elucidating Novel Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The indazole scaffold is a well-established "privileged structure," known to bind to a variety of protein targets, particularly protein kinases. nih.gov This inherent versatility makes 1-(2-Methylbutyl)-1H-indazol-6-amine an attractive candidate for development into a chemical probe.

The 1H-indazole-3-amine structure, a related scaffold, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov While this compound possesses a different substitution pattern, the core indazole ring and the exocyclic amine provide key hydrogen bonding features crucial for protein-ligand interactions. Its potential lies in screening against broad panels of biological targets, such as kinases, bromodomains, and other ATP-binding proteins, to identify novel interactions. The discovery of an unexpected high-affinity interaction could pave the way for elucidating the function of previously uncharacterized proteins or uncovering new roles for known proteins in disease pathways. For example, various indazole derivatives have shown inhibitory activity against targets as diverse as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rho-kinases (ROCK), highlighting the scaffold's adaptability. nih.gov

Table 1: Examples of Biological Targets for Indazole-Based Compounds

Target ClassSpecific Example(s)Potential Biological PathwayReference(s)
Tyrosine KinasesVEGFR, FGFR, EGFRAngiogenesis, Cell Proliferation, Survival nih.govnih.gov
Serine/Threonine KinasesROCK, Pim-1, PLK4Cell Adhesion, Migration, Cell Cycle nih.govnih.gov
DNA Repair EnzymesPARPDNA Damage Response nih.gov
RNA Modifying ProteinsMETTL3RNA methylation acs.org

By employing this compound in high-throughput screening or activity-based protein profiling, researchers could identify novel biological nodes that are tractable for small molecule modulation, thereby uncovering new avenues for therapeutic intervention.

Strategies for Further Lead Optimization and Exploration of Chemical Space in Preclinical In Vitro Models

Once an initial biological activity is identified for this compound, structure-activity relationship (SAR) studies become crucial for optimizing its potency, selectivity, and physicochemical properties. Lead optimization would involve systematic structural modifications to explore the surrounding chemical space. researchgate.net

Key strategies would include:

Modification of the N1-substituent: The 2-methylbutyl group occupies the N1 position and likely influences the compound's orientation within a binding pocket as well as its lipophilicity. Exploring variations of this alkyl chain—such as altering its length, branching, or introducing cyclic moieties (e.g., cyclopropylmethyl, cyclobutylmethyl)—could enhance binding affinity and modulate pharmacokinetic properties.

Derivatization of the C6-amine: The amine at the C6 position is a prime handle for introducing a wide range of functional groups through reactions like acylation or sulfonylation. This could be used to form additional hydrogen bonds or van der Waals interactions with a target protein, significantly boosting potency and selectivity. nih.gov For instance, adding amide or sulfonamide groups has been shown to enhance the activity of indazole-based inhibitors. nih.gov

Substitution on the Benzene (B151609) Ring: Introducing small substituents (e.g., fluorine, chlorine, methyl) at other available positions (C3, C4, C5, C7) of the indazole ring could fine-tune electronic properties and steric interactions, leading to improved ligand efficiency.

Table 2: Conceptual Lead Optimization Strategies for this compound

Modification SiteProposed ModificationRationale
N1-Alkyl GroupVary chain length; introduce cyclizationOptimize hydrophobic interactions; improve metabolic stability
C6-AmineAcylation, sulfonylation, reductive aminationIntroduce new hydrogen bond donors/acceptors; explore new vectors into solvent-exposed regions
Indazole CoreIntroduction of halogen or methyl groupsModulate electronic properties; enhance binding affinity through steric effects

These optimization efforts, guided by in silico modeling and iterative synthesis, would aim to develop a highly potent and selective lead compound suitable for further preclinical evaluation. researchgate.net

Investigation of Specific Cellular Processes Modulated by the Compound

Given the prevalence of indazole derivatives as kinase inhibitors, it is highly probable that this compound or its optimized analogs could modulate fundamental cellular processes. nih.gov Initial investigations would involve profiling the compound's effects on cancer cell lines, as many indazoles exhibit potent antiproliferative activity. rsc.orgrsc.org

Key cellular processes to investigate include:

Cell Proliferation and Viability: Standard assays (e.g., MTT, CellTiter-Glo®) can determine the compound's effect on the growth of various cell lines. Studies on indazole derivatives have frequently reported IC50 values in the nanomolar to low micromolar range against human cancer cells. nih.govnih.gov

Apoptosis (Programmed Cell Death): Many anticancer agents, including indazole-based compounds, induce apoptosis. This can be assessed by measuring markers such as caspase-3 activation, PARP cleavage, and changes in the expression of Bcl-2 family proteins. rsc.orgnih.gov

Cell Cycle Progression: The compound could cause cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry analysis of DNA content is a standard method to investigate these effects.

Cell Migration and Invasion: If the compound targets kinases involved in cytoskeletal dynamics (e.g., ROCK), it may inhibit cell migration and invasion, processes critical for cancer metastasis. nih.gov

Table 3: Cellular Activities of Representative Indazole Derivatives

Compound TypeCellular Process ModulatedExample Cell Line(s)Reference(s)
1H-Indazole-3-amine Derivative (6o)Apoptosis Induction, Cell Cycle ArrestK562 (Leukemia) nih.gov
3-(pyrrolopyridin-2-yl)indazole Derivative (93)AntiproliferativeHL60 (Leukemia), HCT116 (Colon) nih.gov
Substituted Indazole Derivative (2f)Inhibition of Proliferation and Invasion, ROS production4T1 (Breast Cancer) rsc.orgrsc.org

Identifying the specific cellular phenotype induced by this compound would provide critical clues to its mechanism of action and guide further target identification studies.

Challenges and Opportunities in Advancing Indazole-Based Research Tools

While the indazole scaffold holds immense promise, its development into refined research tools is not without challenges. A primary synthetic hurdle is often the selective N-alkylation of the indazole core, which can yield a mixture of N1 and N2 regioisomers. googleapis.com Developing robust and scalable synthetic routes that provide regioselective control is essential for producing this compound and its analogs efficiently.

Further challenges in drug discovery, such as achieving target selectivity and optimizing pharmacokinetic profiles (solubility, metabolic stability, bioavailability), are also pertinent. A lack of selectivity can lead to off-target effects, complicating the interpretation of data when using the compound as a research probe.

Despite these challenges, the opportunities are substantial. The proven clinical and pharmacological success of indazole-containing drugs like Pazopanib and Niraparib validates the scaffold's utility and provides a wealth of existing knowledge to build upon. nih.gov The chemical tractability of the indazole core allows for extensive diversification, enabling the creation of large libraries for screening. The development of this compound and its optimized derivatives as selective chemical probes could provide invaluable tools for the academic and pharmaceutical research communities, ultimately leading to a deeper understanding of biology and the identification of new therapeutic strategies.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methylbutyl)-1H-indazol-6-amine, and how can alkylation efficiency be maximized?

Synthetic routes often involve alkylation of the indazole scaffold. A viable approach includes reacting 1H-indazol-6-amine with 2-methylbutyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF). Protecting group strategies (e.g., Boc for the amine) may improve regioselectivity . Monitoring reaction progress via TLC or LC-MS ensures optimal yield. Post-synthesis, purification via silica gel chromatography (as in ) or recrystallization is critical.

Q. How can chromatographic methods be optimized for purifying this compound?

Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% formic acid) effectively separates impurities. For small-scale purification, flash chromatography using ethyl acetate/hexane (1:3 to 1:1) resolves rotational isomers or byproducts. Column selection and solvent polarity adjustments are guided by preliminary TLC analysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : ¹H and ¹³C NMR identify the 2-methylbutyl chain (e.g., δ ~0.9–1.7 ppm for methyl/methylene groups) and indazole protons (δ ~7.5–8.5 ppm). Rotational isomerism may split signals, requiring variable-temperature NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (C₁₂H₁₇N₃, exact mass 203.1429) and fragments, distinguishing it from analogs .
  • IR : Absorbance near 3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C) verifies functional groups.

Advanced Research Questions

Q. How can discrepancies in NMR data due to rotational isomerism be resolved?

Rotational isomerism in the 2-methylbutyl chain may cause split or broadened peaks. Strategies include:

  • Variable-temperature NMR : Heating the sample to 60°C coalesces split signals .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict lowest-energy conformers and simulate NMR spectra for comparison .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., kinase domains) using crystal structures from the PDB. Focus on hydrogen bonding with the indazole amine and hydrophobic interactions with the 2-methylbutyl chain .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Analyze RMSD and ligand-protein interaction fingerprints .
  • QSAR models : Train models using indazole derivatives’ bioactivity data to predict IC₅₀ values for new targets .

Q. How should in vitro assays be designed to evaluate its bioactivity (e.g., kinase inhibition)?

  • Kinase inhibition assays : Use FRET-based Z’-LYTE™ kits (Thermo Fisher) with recombinant kinases (e.g., EGFR, JAK2). Include staurosporine as a positive control.
  • Cellular assays : Test cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HCT-116). Compare with structural analogs (e.g., 6-chloro-indazole derivatives) to establish SAR .
  • Data normalization : Express activity as % inhibition relative to DMSO controls, with triplicate replicates.

Q. How can conflicting data from XRD and mass spectrometry be reconciled during structural validation?

  • XRD refinement (SHELXL) : Ensure high-resolution data (≤1.0 Å) and proper treatment of disorder in the alkyl chain. Use restraints for thermal parameters .
  • HRMS validation : Confirm isotopic patterns match theoretical distributions. Re-run samples in positive/negative ion modes to exclude adduct interference.
  • Cross-validation : Overlay XRD-derived structure with NMR chemical shifts to identify inconsistencies (e.g., tautomerism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.